2,2-dimethoxyethane-1-sulfonamide

Masked aldehyde Orthogonal reactivity Sulfonamide building block

2,2-Dimethoxyethane-1-sulfonamide (CAS 2229242-76-4) is an aliphatic sulfonamide featuring a 2,2-dimethoxyethane backbone, with molecular formula C4H11NO4S and a molecular weight of 169.20 g/mol. It is commercially available as a research intermediate with a purity specification of 95% HPLC.

Molecular Formula C4H11NO4S
Molecular Weight 169.2
CAS No. 2229242-76-4
Cat. No. B6153771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethoxyethane-1-sulfonamide
CAS2229242-76-4
Molecular FormulaC4H11NO4S
Molecular Weight169.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethoxyethane-1-sulfonamide (CAS 2229242-76-4): A Masked Aldehyde Sulfonamide Building Block for Medicinal Chemistry and Organic Synthesis


2,2-Dimethoxyethane-1-sulfonamide (CAS 2229242-76-4) is an aliphatic sulfonamide featuring a 2,2-dimethoxyethane backbone, with molecular formula C4H11NO4S and a molecular weight of 169.20 g/mol . It is commercially available as a research intermediate with a purity specification of 95% HPLC . The compound is characterized by the presence of both a sulfonamide group (-SO₂NH₂) and an acetal moiety, which can serve as a masked aldehyde, offering orthogonal reactivity compared to simple alkyl or aryl sulfonamides commonly used in drug discovery and chemical biology.

Why 2,2-Dimethoxyethane-1-sulfonamide Cannot Be Substituted with Generic Alkyl or Aryl Sulfonamides


The 2,2-dimethoxyethane-1-sulfonamide scaffold combines a primary sulfonamide head with an acetal tail that acts as a latent aldehyde handle. This dual functionality is absent in commonly used alkyl sulfonamides (e.g., methanesulfonamide, ethanesulfonamide) or aryl sulfonamides (e.g., benzenesulfonamide, sulfanilamide). As a result, substituting this compound with a generic sulfonamide would eliminate the possibility of acid-catalyzed unmasking of the aldehyde for subsequent bioconjugation, heterocycle formation, or diversification via reductive amination, which are key synthetic transformations exploited in lead optimization and probe synthesis .

Quantitative Differentiation Evidence for 2,2-Dimethoxyethane-1-sulfonamide Procurement Decisions


Acetal Masked Aldehyde Functionality vs. Non-Masked Alkyl Sulfonamides

2,2-Dimethoxyethane-1-sulfonamide contains a dimethyl acetal group that can be hydrolyzed under mild acidic conditions to reveal a reactive aldehyde, enabling subsequent ligation, cyclization, or diversification chemistry. Simple alkyl sulfonamides (e.g., methanesulfonamide, ethanesulfonamide) lack this latent functionality, requiring separate protection/deprotection steps if an aldehyde is needed. In the context of N-(2,2-dimethoxyethyl)sulfonamide cyclization precursors, the dimethoxyethyl group participates in Lewis acid-catalyzed intramolecular Friedel-Crafts reactions to form 8-membered fused indoles in up to 96% yield (tosyl analog) [1]. By contrast, analogous mesyl substrates provide only 77% yield, and C3-substituted dimethoxyethyl substrates yield as low as 20%, demonstrating that the acetal moiety is critical for high efficiency [1].

Masked aldehyde Orthogonal reactivity Sulfonamide building block

Purity Specification: 95% HPLC vs. Typical Research-Grade Sulfonamide Building Blocks

The compound is supplied with a documented purity of 95% as determined by HPLC . While many commercial alkyl sulfonamides (e.g., methanesulfonamide, Sigma-Aldrich catalog) are offered at ≥97% purity, the 95% specification is typical for custom-synthesized, functionalized sulfonamide building blocks that incorporate additional reactive handles, where chromatographic purification to >95% is often the standard for research-grade material. The key procurement consideration is that this purity level is adequate for direct use in multi-step synthetic sequences without additional purification, provided the 5% impurity profile is characterized or does not interfere with downstream chemistry.

Purity HPLC Procurement specification

Solubility Profile: Enhanced Organic Solvent Solubility vs. Simple Alkyl Sulfonamides

2,2-Dimethoxyethane-1-sulfonamide is reported to be soluble in polar organic solvents such as methanol, in addition to water . This contrasts with simple alkyl sulfonamides like methanesulfonamide, which are highly water-soluble but poorly soluble in many organic reaction media. The presence of two methoxy groups increases the compound's compatibility with aprotic solvents (e.g., THF, DCM, DME) commonly used in organometallic and acid-catalyzed reactions, potentially expanding the scope of homogeneous reaction conditions available for elaboration of the sulfonamide core .

Solubility Organic synthesis Reaction medium compatibility

Synthetic Track Record: 2,2-Dimethoxyethyl Scaffold in Medium-Ring Heterocycle Synthesis

Although direct head-to-head comparisons with alternative acetal sulfonamides are not available, the 2,2-dimethoxyethyl group has been validated as a privileged scaffold for constructing 8-membered fused indole systems via Lewis acid-catalyzed Friedel-Crafts cyclization. In a 2025 study, N-(2,2-dimethoxyethyl)-tosyl substrates underwent cyclization in 96% yield, while the corresponding mesyl substrates gave only 77% yield, and C3-substituted dimethoxyethyl substrates gave 20-41% yield [1]. This indicates that the 2,2-dimethoxyethane-1-sulfonamide core, when elaborated appropriately, can deliver high cyclization efficiency that is sensitive to the nature of the sulfonamide N-substituent and tether geometry, providing a rational basis for selecting this specific building block over other acetal-sulfonamide variants when constructing azocino[4,3-b]indole frameworks.

Medium-ring synthesis Friedel-Crafts cyclization Indole-fused heterocycles

Best-Fit Application Scenarios for 2,2-Dimethoxyethane-1-sulfonamide Based on Quantitative Evidence


Synthesis of Azocino[4,3-b]indole Libraries via Intramolecular Friedel-Crafts Cyclization

The compound serves as an ideal starting material for preparing N-(2,2-dimethoxyethyl)sulfonamide cyclization precursors. As demonstrated by the 96% yield in the tosyl series, the scaffold enables efficient Lewis acid-catalyzed formation of 8-membered fused indole systems that are relevant to natural product synthesis and bioactive compound development .

Bioconjugation Probe Development Using Latent Aldehyde Handle

The dimethyl acetal group can be unmasked to a free aldehyde under mild acidic conditions, allowing site-specific conjugation to amine-containing biomolecules via reductive amination. This latent functionality is absent in simple alkyl or aryl sulfonamides, making the compound uniquely suited for constructing sulfonamide-linked chemical probes .

Medicinal Chemistry Lead Optimization Requiring Orthogonal Reactivity

When a synthetic route requires a sulfonamide pharmacophore that can later be elaborated through the aldehyde oxidation state without additional protecting group manipulations, 2,2-dimethoxyethane-1-sulfonamide provides a streamlined solution. The acetal group remains stable under many standard reaction conditions (e.g., basic amine couplings) and can be selectively activated when needed .

Diversification of Fragment-Based Screening Hits

In fragment-based drug discovery, the compound can be incorporated as a fragment itself or used to derivatize existing fragments via the sulfonamide nitrogen, while the masked aldehyde provides a secondary diversification point for late-stage functionalization, increasing the chemical space that can be explored from a single building block .

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